Product packaging for Oxidodiperoxidochromium(Cat. No.:)

Oxidodiperoxidochromium

Cat. No.: B1264710
M. Wt: 136.02 g/mol
InChI Key: HWBCQPLXLROAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxidodiperoxidochromium, more commonly referred to as Chromium(VI) oxide peroxide or CrO5, is a chemical compound with the formula CrO(O₂)₂ . It is recognized as a coordination complex that typically includes a ligand (L), resulting in structures of the type CrO(O₂)₂L, where L can be pyridine, diethyl ether, or other Lewis bases . This compound is synthesized by the reaction of acidified hydrogen peroxide with chromate or dichromate solutions, a process marked by a distinct color change from yellow or orange to a dark blue . Its primary research value lies in its role as a versatile and mild oxidizing agent in organic synthesis reactions . Researchers utilize its oxidative properties, though it is crucial to handle it with care due to its unstable nature. In aqueous solutions, it decomposes within seconds to form chromium(III) compounds and oxygen . The unstable adducts can decompose explosively when dry, and the process may generate highly toxic and carcinogenic chromium fumes . This product is intended For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrH4O5 B1264710 Oxidodiperoxidochromium

Properties

Molecular Formula

CrH4O5

Molecular Weight

136.02 g/mol

IUPAC Name

hydrogen peroxide;oxochromium

InChI

InChI=1S/Cr.2H2O2.O/c;2*1-2;/h;2*1-2H;

InChI Key

HWBCQPLXLROAAF-UHFFFAOYSA-N

Canonical SMILES

OO.OO.O=[Cr]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Preparation of Oxidodiperoxidochromium from Chromium(VI) Precursors

The most common and straightforward route to this compound(VI) involves the use of stable and readily available chromium(VI) precursors, such as chromates (CrO₄²⁻) and dichromates (Cr₂O₇²⁻). These precursors react with hydrogen peroxide in an acidic medium to yield the characteristic deep blue color of the CrO(O₂)₂ species. wikipedia.org

Role of Hydrogen Peroxide as Reductant and Peroxo Source

Hydrogen peroxide (H₂O₂) plays a multifaceted role in the synthesis of this compound(VI). It acts as both a source of the peroxo (O₂²⁻) ligands and, under certain conditions, as a reducing agent. In acidic solutions, the reaction between Cr(VI) and H₂O₂ is complex and pH-dependent. ajol.info A proposed mechanism involves the formation of a Cr(VI)/H₂O₂ adduct as the rate-determining step. ajol.info

In strongly basic media, the reaction between chromate (B82759) ([CrO₄]²⁻) and hydrogen peroxide leads to the formation of the tetraperoxochromate(V) ion, [Cr(O₂)₄]³⁻. This transformation involves the reduction of Cr(VI) to Cr(V). The reaction is first-order in chromium(VI) and is inhibited by hydroxide (B78521) ions. The proposed mechanism involves an initial attack of the hydroperoxide anion (HO₂⁻) on the chromate ion, followed by sequential equilibrium steps where oxo groups are replaced by peroxo groups, culminating in a rate-determining one-electron intramolecular reduction. researchgate.net

The dual functionality of hydrogen peroxide, capable of both providing the peroxo moiety and effecting a reduction of the metal center, is a key feature of chromium peroxo chemistry. The specific outcome of the reaction is highly dependent on the pH and the stoichiometry of the reactants. ajol.inforesearchgate.net

Ligand-Assisted Synthesis Pathways

The inherent instability of this compound(VI) in aqueous solution can be overcome by the use of coordinating ligands. These ligands form stable adducts of the type CrO(O₂)₂L, where L is a Lewis base. The presence of the ligand stabilizes the chromium-peroxo core, often allowing for the isolation of solid, crystalline products. homescience.net

A classic example is the synthesis of the pyridine (B92270) adduct, CrO(O₂)₂(py). When pyridine is present in the reaction mixture of an acidified dichromate solution and hydrogen peroxide, a much more stable, water-insoluble complex is formed. homescience.net The reaction can be conceptualized as the initial formation of a labile pyridine-CrO₃ complex, which then undergoes ligand exchange with hydrogen peroxide to form the stable peroxo complex. homescience.net

Other N-heterocyclic ligands, such as 2,2'-bipyridine, have also been successfully employed to synthesize stable adducts of this compound(VI). The synthesis of these ligand-stabilized complexes is crucial not only for their isolation and characterization but also for their application as selective oxidizing agents in organic synthesis.

Formation of Peroxidochromium Complexes from Lower Oxidation State Chromium Species

An alternative and mechanistically distinct approach to chromium peroxo complexes involves the use of chromium precursors in lower oxidation states, primarily Cr(II). This "bottom-up" approach relies on the activation of molecular oxygen (dioxygen, O₂) by the electron-rich Cr(II) center.

Dioxygen Activation Mechanisms in Chromium(II) Systems

The reaction of Cr(II) complexes with dioxygen can lead to a variety of chromium-oxygen species, including superoxo, peroxo, and oxo complexes. The outcome of the reaction is highly dependent on the nature of the supporting ligands around the chromium center.

For instance, a dinuclear Cr(II) complex supported by a tripodal trisilanol ligand has been shown to cleave dioxygen to form a unique complex with a diamond core composed of two Cr(IV)=O units. nih.gov In a different system, a Cr(II) complex bearing a 12-membered tetraazamacrocyclic (TMC) ligand reacts with O₂ to form a stable, side-on Cr(IV)-peroxo complex, [Cr(IV)(12-TMC)(O₂)(Cl)]⁺. nih.govnih.gov This is in contrast to a related Cr(II) complex with a 14-membered TMC ligand, which forms a Cr(III)-superoxo species. nih.gov

Influence of Supporting Ligands on Peroxo Complex Formation

The supporting ligands are not mere spectators in the formation of chromium peroxo complexes from lower oxidation state precursors; they actively influence the electronic structure and reactivity of the chromium center, thereby directing the course of the reaction with dioxygen.

The size and flexibility of macrocyclic ligands, such as the TMC series, have a profound effect on the resulting chromium-dioxygen species. As mentioned, the 12-TMC ligand favors the formation of a Cr(IV)-peroxo complex, while the larger 14-TMC ligand leads to a Cr(III)-superoxo complex. nih.govscispace.com This demonstrates that subtle changes in the ligand architecture can tune the redox potential of the chromium center and the binding mode of the dioxygen moiety.

Similarly, the use of bulky siloxide ligands facilitates the cleavage of the O-O bond in dioxygen, leading to the formation of high-valent chromium-oxo species. nih.gov The electronic properties of the ligands, such as their ability to donate or withdraw electron density, also play a critical role in stabilizing the resulting chromium peroxo or oxo complexes. The rational design of supporting ligands is therefore a key strategy in the targeted synthesis of specific chromium-peroxo complexes with desired properties and reactivity. xmu.edu.cn

Synthesis of Related Peroxidochromium(IV) and Peroxidochromium(V) Complexes

Beyond the well-known Cr(VI) peroxo complexes, a rich chemistry of peroxidochromium complexes in lower oxidation states, namely Cr(IV) and Cr(V), has been developed. These complexes are often synthesized through carefully controlled redox reactions.

The synthesis of Cr(IV) peroxo complexes has been achieved through the reaction of Cr(III) precursors with hydrogen peroxide. For example, a Cr(III) complex with the ligand N,N,N'-tris(2-pyridylmethyl)ethylenediamine-N'-acetate reacts with aqueous H₂O₂ to yield a crystallographically characterizable side-on Cr(IV)-peroxo complex. rsc.org As previously discussed, dioxygen activation by Cr(II) complexes with specific ligands also provides a route to Cr(IV)-peroxo species. nih.govnih.gov

Peroxidochromium(V) complexes are also accessible. A notable example is the synthesis of potassium tetraperoxochromate(V), K₃[Cr(O₂)₄], which is formed by the reaction of potassium chromate (K₂CrO₄) with hydrogen peroxide in a strongly alkaline solution of potassium hydroxide. researchgate.net In this reaction, Cr(VI) is reduced to Cr(V). Spectroscopic evidence also points to the formation of other Cr(V) peroxo complexes as intermediates in the reaction of Cr(VI) with H₂O₂ in neutral aqueous solutions. researchgate.net A stabilized bis-peroxido Cr(V) complex, [Cr(V)(O₂)₂L] (where L is hydrotris(3,5-diisopropylpyrazolyl)borato), has also been isolated and characterized. researchgate.net

The synthesis of these lower-valent peroxidochromium complexes highlights the remarkable versatility of chromium in forming a wide array of peroxo species with distinct electronic structures and reactivity patterns.

Table 1: Representative Chromium Peroxo Complexes with Different Oxidation States and Ligands

Chromium Oxidation StateComplex FormulaLigand(s)Synthetic PrecursorReactantReference(s)
Cr(VI)CrO(O₂)₂(py)PyridineK₂Cr₂O₇H₂O₂ homescience.net
Cr(V)K₃[Cr(O₂)₄]PeroxoK₂CrO₄H₂O₂/KOH researchgate.net
Cr(IV)[Cr(IV)(12-TMC)(O₂)(Cl)]⁺1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane (12-TMC), Chloride[Cr(II)(12-TMC)(Cl)]⁺O₂ nih.govnih.gov
Cr(IV)[Cr(IV)(tpena)(O₂)]²⁺N,N,N'-tris(2-pyridylmethyl)ethylenediamine-N'-acetate (tpena)[Cr(III)(tpena)]²⁺H₂O₂ rsc.org
Cr(III)[Cr(III)(14-TMC)(O₂)(Cl)]⁺1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (14-TMC), Chloride[Cr(II)(14-TMC)(Cl)]⁺O₂ nih.govscispace.com

Structural Elucidation and Coordination Geometries

Spectroscopic Characterization of Oxidodiperoxidochromium(VI)

Spectroscopic methods are crucial for characterizing the transient and stable forms of this compound(VI) complexes, revealing details about their bonding, electronic structure, and the paramagnetic intermediates that can form.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides direct evidence for the presence and nature of the characteristic bonds within this compound(VI) complexes. uni-siegen.decas.cz The spectra are dominated by vibrations associated with the Cr=O (chromyl) and O-O (peroxo) linkages.

The stretching frequency of the chromyl group (Cr=O) typically appears in the range of 900-1050 cm⁻¹. lehigh.eduresearchgate.net For instance, in supported chromium oxide species, bands around 1020 cm⁻¹ and 1005 cm⁻¹ have been attributed to the Cr=O stretching vibrations. lehigh.edu The exact position of this band is sensitive to the coordination environment and the nature of any additional ligands.

The presence of the diperoxido units is confirmed by characteristic vibrational modes. The O-O stretching vibration within the η²-peroxo ligand is a key diagnostic feature. An empirical correlation between the Raman stretching frequencies of chromium-oxygen bonds and their bond lengths has been established, aiding in the structural interpretation of these complexes. lehigh.edu In many peroxo complexes, the O-O stretch is observed in the 800-950 cm⁻¹ region. Furthermore, vibrations involving the Cr-O₂ moiety are also observed at lower frequencies. For example, in potassium chromate (B82759) (K₂CrO₄), vibrational modes related to Cr-O bonds are seen in the IR and Raman spectra, with peaks observed around 343-384 cm⁻¹ and stretching vibrations in the higher energy band. mdpi.com

The following table summarizes typical vibrational frequencies observed for this compound(VI) and related species:

Vibrational ModeTypical Frequency Range (cm⁻¹)References
Cr=O Stretch900 - 1050 lehigh.eduresearchgate.net
O-O Stretch (Peroxo)800 - 950 lehigh.edu
Cr-O Bending340 - 390 mdpi.com

Electronic absorption spectroscopy provides insights into the electronic transitions within the molecule and is fundamental to understanding the application of ligand field theory to these complexes. wustl.eduadpcollege.ac.in this compound(VI) complexes are known for their characteristic dark blue color, which arises from strong absorption in the visible region of the electromagnetic spectrum. wikipedia.org

The electronic structure of d⁰ metal ions like Cr(VI) in an octahedral or other ligand field leads to specific term splitting. libretexts.org The transitions observed in the electronic spectra are often charge-transfer in nature, specifically ligand-to-metal charge transfer (LMCT), where an electron is excited from an orbital that is primarily ligand-based (in this case, on the oxo and peroxo groups) to an empty d-orbital on the chromium center. libretexts.org

For a d⁰ ion like Cr(VI), the ground state is ¹A₁. The intense coloration is due to transitions from the filled orbitals of the peroxo and oxo ligands to the empty d-orbitals of the chromium atom. The exact energies of these transitions, and thus the color of the complex, are sensitive to the coordination environment. For instance, the formation of the blue complex CrO(O₂)₂ in acidic solutions of dichromate and hydrogen peroxide has been studied using rapid-scan UV-VIS detection. researchgate.net The interpretation of these spectra can be complex, but Tanabe-Sugano diagrams, while typically used for dⁿ ions with n>0, provide a conceptual framework for understanding the splitting of electronic states in a given ligand field. libretexts.org

While this compound(VI) is a d⁰ species and therefore diamagnetic, its reactions and decomposition can involve paramagnetic chromium(V) intermediates. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing these paramagnetic species. nih.govtandfonline.com

During the reduction of Cr(VI) in the presence of hydrogen peroxide, Cr(V)-peroxo and mixed Cr(V)-catechol-peroxo complexes have been identified by EPR spectroscopy. nih.gov For example, the reaction of Cr(VI) with hydrogen peroxide can lead to the formation of the tetraperoxochromate(V) complex, [Cr(O₂)₄]³⁻, which exhibits a distinct axial EPR signal. nih.govresearchgate.net These Cr(V) species are often implicated as reactive intermediates in various chemical and biological processes. tandfonline.comacs.org The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic environment of the Cr(V) center and the nature of the coordinated ligands.

X-ray Crystallographic Determination of Molecular and Crystal Structures

Crystallographic studies have unequivocally shown that the two peroxo groups in this compound(VI) complexes bind to the chromium center in a side-on fashion, known as η²-ligation. nih.govresearchgate.netnih.gov In this mode, both oxygen atoms of the peroxide ligand are coordinated to the chromium atom. This side-on coordination is a common feature for peroxo complexes of transition metals. acs.org The O-O bond distance in these η²-peroxo ligands is typically around 1.38 to 1.48 Å, which is longer than in free dioxygen but consistent with a peroxide (O₂²⁻) formulation. For example, in a Cr(IV)η²–peroxo complex, the distance between the oxygen atoms of the peroxo moiety was found to be 1.383(8) Å. rsc.org

The coordination number and geometry around the chromium atom in this compound(VI) complexes are dependent on the presence and nature of additional ligands (L) in the formula CrO(O₂)₂L. wikipedia.orglibretexts.orglibretexts.org

In the well-characterized pyridine (B92270) adduct, CrO(O₂)₂(py), the chromium atom is in a pentagonal pyramidal environment. amazonaws.com The apical position is occupied by the oxo ligand, and the two η²-peroxo groups and the nitrogen atom of the pyridine ligand lie in the pentagonal base. A similar pentagonal pyramidal structure is observed for the [CrO(O₂)₂(OH)]⁻ ion. amazonaws.com For complexes with bidentate ligands like bipyridine (bpy) or phenanthroline (phen), a pentagonal bipyramidal structure can be adopted. amazonaws.com

The coordination geometry is a critical factor in determining the stability and reactivity of these complexes. The most common coordination number for these complexes is 6 or 7, leading to geometries such as distorted octahedral or pentagonal bipyramidal. libretexts.orgyoutube.comwikipedia.orgnih.gov

Electronic Structure and Bonding Theory

Oxidation State Formalism and Electron Configuration of Chromium in Peroxo Complexes

The assignment of an oxidation state to the chromium center in peroxo complexes is a matter of formal convention, primarily dependent on how the peroxide ligands are treated. The peroxide anion (O₂²⁻) is a dianionic ligand. In oxidodiperoxidochromium, also known by its formula CrO(O₂)₂, the complex contains one oxo ligand (O²⁻) and two peroxo ligands (O₂²⁻). homescience.net

Thus, the formal oxidation state of chromium in CrO(O₂)₂ is +6. homescience.nethomescience.net This corresponds to a d⁰ electron configuration, as a neutral chromium atom has an electron configuration of [Ar] 3d⁵ 4s¹, and losing six electrons removes all valence electrons.

However, it is noteworthy that chromium can form peroxo complexes in various oxidation states, including +3 (d³), +4 (d²), and +5 (d¹). researchgate.net The specific oxidation state depends on the other ligands attached to the chromium center and the reaction conditions. For example, the complex chromium(IV) triammine diperoxide, Cr(NH₃)₃(O₂)₂, features chromium in the less common +4 oxidation state. homescience.net The ability of chromium to exist in multiple oxidation states within peroxo complexes distinguishes it from its congeners, molybdenum and tungsten, which almost exclusively form d⁰ M(VI) peroxo compounds. researchgate.net

The bond valence sum (BVS) method offers a more nuanced approach to estimating the oxidation state by analyzing experimental bond lengths. acs.orgnih.gov This method has been used to analyze numerous chromium-oxygen compounds, providing calculated oxidation states that are often in close agreement with formal assignments. acs.org

Table 1: Oxidation States of Chromium in Selected Peroxo Complexes

Compound Formula Common Name/Description Formal Oxidation State of Cr d-electron Configuration Reference
CrO(O₂)₂ This compound(VI) +6 d⁰ homescience.net, homescience.net
[Cr(O₂)₄]³⁻ Tetraperoxochromate(V) +5 researchgate.net
Cr(NH₃)₃(O₂)₂ Chromium(IV) triammine diperoxide +4 homescience.net, researchgate.net

This table is interactive. Click on headers to sort.

Molecular Orbital Theory Applied to Peroxo-Chromium Bonds

Molecular orbital (MO) theory provides a more detailed description of the bonding between the chromium atom and the peroxo ligands than simple ionic formalism. The peroxo ligand, O₂²⁻, coordinates to the metal center in a side-on fashion, denoted as η². nih.govresearchgate.net

The bonding interaction can be understood by considering the overlap of the chromium d-orbitals with the frontier molecular orbitals of the η²-peroxo ligand. The key interactions are:

σ-donation: The filled π* orbital of the peroxo ligand donates electron density into a vacant d-orbital of the chromium atom. This is a ligand-to-metal charge transfer.

π-back-donation: A filled d-orbital of the chromium atom can donate electron density back into the empty σ* orbital of the peroxo ligand. This is a metal-to-ligand charge transfer.

In the case of Cr(VI) in CrO(O₂)₂, which has a d⁰ configuration, there are no d-electrons available for back-donation. Therefore, the bonding is primarily described by the σ-donation from the peroxo ligands' filled orbitals to the empty d-orbitals of the highly electrophilic Cr(VI) center. This charge transfer from the ligands to the metal is a defining feature of the electronic structure. acs.org The intense blue color of the CrO(O₂)₂ complex in certain solvents is attributed to ligand-to-metal charge transfer (LMCT) transitions. homescience.net

For chromium peroxo complexes in lower oxidation states, such as Cr(IV) (d²), the potential for π-back-donation exists, adding a covalent character to the Cr-O₂ bond. MO diagrams for related peroxo-bridged systems show a complex manifold of orbitals resulting from the mixing of metal d-orbitals with the peroxo π* and σ* orbitals. researchgate.net

Theoretical Computational Studies on Electronic Properties

Modern computational chemistry provides powerful tools for investigating the electronic structure and properties of complex molecules like this compound.

Density Functional Theory (DFT) has become a primary method for studying transition metal complexes due to its balance of computational cost and accuracy. arxiv.org DFT calculations have been employed to investigate the electronic properties of chromium peroxo complexes and related systems. researchgate.netnih.gov

These studies can provide detailed insights into:

Geometric Structures: DFT can optimize molecular geometries, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. For instance, calculations on a Cr(IV)-peroxo complex, [Cr(IV)(12-TMC)(O₂)(OH₂)]²⁺, predicted an O-O bond length of 1.462–1.488 Å, which is characteristic of a peroxo (O₂²⁻) ligand. nih.govresearchgate.net

Electronic Properties: DFT calculations yield information about charge distribution, molecular orbitals, and density of states. youtube.com Studies on related systems show that the peroxo group becomes more electrophilic upon coordination to the metal due to charge transfer to the metal center. acs.org

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm structural assignments. nih.gov

Reaction Energetics: DFT is used to map potential energy surfaces for reactions involving peroxo complexes, such as their role in oxidation catalysis, providing insights into reaction mechanisms and activation barriers. acs.org

Table 2: Selected Bond Lengths in Peroxo Complexes from Experimental and Computational Studies

Complex Bond Method Bond Length (Å) Reference
[CrIV(12-TMC)(O₂)(OH₂)]²⁺ O-O DFT Calculation 1.462 - 1.488 researchgate.net
[CrIV(12-TMC)(O₂)(OH₂)]²⁺ O-O X-ray Crystallography 1.394 nih.gov
Cr(NH₃)₃(O₂)₂ O-O X-ray Crystallography 1.31 researchgate.net

This table is interactive. Click on headers to sort.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. youtube.com These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation is strong. youtube.comarxiv.org

While DFT is more commonly applied to large transition metal complexes, ab initio calculations have been crucial for benchmarking and for systems where DFT functionals may be inadequate. aps.org For example, ab initio studies on bulk chromia (Cr₂O₃) have highlighted the importance of including strong electron correlation effects to accurately describe its electronic and magnetic properties. aps.org The DFT+U method, which adds a Hubbard-type on-site Coulomb repulsion term to standard DFT, is one such approach that improves the description of correlated electron systems. aps.org

For peroxidochromium systems, ab initio calculations can:

Provide a highly accurate benchmark for ground and excited state energies.

Investigate systems with strong electron correlation or multi-reference character, where standard DFT might fail.

Elucidate complex electronic phenomena like spin-state ordering and magnetic interactions with a high degree of confidence. youtube.comaps.org

The application of high-level ab initio methods, though computationally intensive, is essential for a complete and accurate understanding of the nuanced electronic structure of challenging molecules like this compound.

Reactivity and Reaction Mechanisms of Oxidodiperoxidochromium

Redox Reactivity Pathways

The redox chemistry of oxidodiperoxidochromium is complex, involving multiple chromium oxidation states that are highly reactive. nsf.gov The reduction of Cr(VI) and oxidation of Cr(III) proceed through the highly reactive intermediate species Cr(V) and Cr(IV). nsf.gov

Electron Transfer Mechanisms Involving Chromium(IV), Chromium(V), and Chromium(VI) Intermediates

In cellular environments, the reduction of Cr(VI) by biological reductants such as ascorbate (B8700270) and thiols also involves these intermediates. Ascorbate, a two-electron reducer, primarily yields Cr(IV) as the initial product, while one-electron reducers like thiols lead to the formation of Cr(V). nih.gov These intermediates, while not directly damaging to DNA, can participate in further reactions, such as the reaction of Cr(V) with hydrogen peroxide to generate DNA-oxidizing species. nih.gov

Table 1: Key Chromium Intermediates in Redox Reactions

Intermediate Formation Pathway Example Subsequent Reactivity Reference
Chromium(V) Reaction of Cr(VI) with one-electron reducers (e.g., thiols) Reacts with H₂O₂ to form DNA-oxidizing peroxo species. nih.gov nih.gov
Chromium(IV) Reaction of Cr(VI) with two-electron reducers (e.g., ascorbate) Reduced to Cr(III) by reductants like glutathione (B108866). nih.gov nih.govnih.gov

Oxidative Decomposition and Oxygen Release Mechanisms

This compound and related peroxo complexes can undergo decomposition, leading to the release of oxygen. The stability of these complexes is a key factor in their reactivity. For example, potassium peroxochromate (K₃[Cr(O₂)₄]) is stable at room temperature but decomposes spontaneously between 150–170 °C. wikipedia.org

In the presence of hydrogen peroxide, Cr(VI) species can form various peroxo complexes. The reaction between chromate (B82759) ions and H₂O₂ involves the substitution of oxo ligands with peroxo groups. nih.gov The formation of a tetrakis(peroxo)chromate(V) anion complex is a key step; this complex is metastable and can disproportionate, producing chromate, singlet oxygen, and superoxide (B77818) radicals. nih.gov These superoxide radicals can then generate highly reactive hydroxyl radicals. nih.gov

The decomposition of these peroxo complexes is influenced by factors such as pH and temperature. The rate of reduction of Cr(VI) by H₂O₂ is highly dependent on pH, with the reaction rate decreasing as the pH increases. ajol.info Temperature also plays a crucial role; for instance, the efficiency of processes involving H₂O₂ decomposition can decrease at higher temperatures due to the thermal breakdown of hydrogen peroxide into water and oxygen. nih.gov Some materials are specifically designed to release oxygen through the decomposition of peroxides, a process that can be catalyzed or controlled by environmental factors. nih.govnih.govrsc.org

Homolytic and Heterolytic Reactivity of Coordinated Peroxide

The peroxide ligands coordinated to the chromium center are the primary sites of reactivity in many oxidation reactions. The nature of this reactivity can be either homolytic (involving one-electron steps and radical intermediates) or heterolytic (involving two-electron steps and ionic intermediates).

Mechanistic Studies of Substrate Oxidation (e.g., Alkene Epoxidation, Hydroxylation)

Cr(VI) peroxo complexes, including this compound, are recognized as homolytic hydroxylation reagents. ias.ac.in This distinguishes them from other metal-peroxo complexes, such as those of Mo(VI) and W(VI), which typically act as heterolytic epoxidation reagents. ias.ac.in The homolytic pathway involves the breaking of the O-O bond to generate radical species that then react with substrates.

Hydroxylation is a key transformation involving the introduction of a hydroxyl group into an organic molecule. numberanalytics.com While detailed mechanisms for this compound-mediated hydroxylations are specific to the substrate, the general principle of homolytic cleavage of the peroxo ligand is a guiding concept. ias.ac.in This type of reactivity is crucial in the oxidation of various organic substrates, leading to valuable oxygenated products like alcohols. ias.ac.in The efficiency and selectivity of these reactions can be influenced by factors such as the solvent and the presence of other coordinating ligands. researchgate.net

In the context of alkene epoxidation, various metal complexes are employed as catalysts. researchgate.netrsc.orgnih.govleah4sci.comnih.gov While some systems proceed via heterolytic mechanisms, the homolytic nature of Cr(VI) peroxo complexes suggests a different pathway for alkene oxidation, likely involving radical intermediates. The reactivity of the coordinated peroxide is dependent on several factors, including the geometry of the complex and the availability of coordination sites for substrate binding. ias.ac.in

Role as Oxygen Atom Transfer Reagents

This compound and related species can function as oxygen atom transfer (OAT) reagents, where an oxygen atom is transferred from the complex to a substrate. nsf.govgdut.edu.cnmdpi.com This is a fundamental process in many of the oxidation reactions they mediate. aulight.com The mechanism of OAT can be complex and may involve either the peroxo or the oxo ligand.

Studies on various metal-oxo complexes show that they can react with substrates like phosphines, sulfides, and alkenes. nsf.govgdut.edu.cn The reactivity in OAT depends on the electronic properties of both the metal complex and the substrate. For some systems, the metal-oxo group can exhibit both electrophilic and nucleophilic character. nsf.gov In the case of this compound, the transfer of an oxygen atom from the peroxo ligand is a key step in substrate oxidation. dtic.mil The relative reactivity of isostructural oxodiperoxo complexes of different metals (W(VI), Mo(VI), Cr(VI), V(V)) shows a strong dependence on the metal center, indicating the crucial role the metal plays in activating the peroxide for oxygen transfer. dtic.mil

Table 2: Reactivity of Coordinated Peroxide in this compound

Reactivity Type Description Example Reaction Reference
Homolytic Reactivity Involves one-electron steps and the formation of radical intermediates. Hydroxylation of organic substrates. ias.ac.in
Oxygen Atom Transfer Transfer of an oxygen atom from the complex to a substrate. Oxidation of various substrates, including alkenes and phosphines. nsf.govdtic.mil

Reactions with Biologically Relevant Small Molecules and Biomolecular Interactions

The interaction of chromium compounds with biological systems is of great interest due to the dual role of chromium as a trace nutrient (Cr(III)) and a toxic agent (Cr(VI)). nsf.govcdc.gov this compound, as a Cr(VI) species, can interact with various biologically relevant small molecules and larger biomolecules.

The reduction of Cr(VI) within cells by molecules like glutathione (GSH) and ascorbic acid is a critical process. cdc.gov This reduction leads to the formation of the reactive intermediates Cr(V) and Cr(IV), as well as the ultimate product, Cr(III). nih.govcdc.gov These chromium species can then interact with biomolecules. durham.ac.uk For instance, Cr(III) can form stable adducts with DNA and proteins, which is a key mechanism of chromium-induced genotoxicity. nih.gov

Specifically, the reaction of Cr(VI) with glutathione can lead to the formation of both Cr(V) and Cr(IV) intermediates, depending on the pH. nih.gov Ascorbate, on the other hand, reduces Cr(VI) primarily to Cr(IV). nih.gov While Cr(V) and Cr(IV) themselves may not directly oxidize DNA, Cr(V) can react with endogenous hydrogen peroxide to form Cr(V)-peroxo species. nih.gov These peroxo complexes are capable of causing oxidative DNA damage, such as single-strand breaks. nih.gov The formation of ternary adducts, where a Cr(III)-ligand complex binds to DNA (e.g., ascorbate-Cr-DNA or GSH-Cr-DNA), represents a major pathway for the mutagenic effects of chromium. nih.gov

The interaction with other small molecules is also significant. For example, the oxidation of sugars like 2-deoxy-D-glucose by Cr(VI) involves the formation of intermediate Cr(V) complexes with the sugar. rsc.org These interactions highlight the complex coordination chemistry and redox processes that occur when this compound encounters the diverse chemical environment of a biological system. nih.govrsc.org

Interaction with Nitric Oxide (NO) and Proposed Peroxynitrite Formation

Detailed studies on the direct reaction between this compound and nitric oxide (NO) are not extensively documented in available scientific literature. While Cr(VI) compounds are potent oxidizing agents, the specific pathway of interaction with a radical species like NO remains to be fully elucidated. The formation of peroxynitrite (ONOO⁻) is a well-known reaction between nitric oxide and a superoxide radical. However, a direct mechanism for peroxynitrite generation from the reaction of this compound and nitric oxide has not been established.

Redox Interactions with Thiols (e.g., Glutathione)

The interaction of this compound with thiols, such as the biologically ubiquitous antioxidant glutathione, is a critical aspect of its biochemistry. While Cr(VI) itself does not typically react directly with macromolecules, its intracellular reduction leads to the formation of highly reactive intermediates, including Cr(V) and Cr(IV), which then participate in damaging redox cycles. foodb.ca

Mechanistic Elucidation of DNA Interaction and Oxidation Products

This compound is implicated in DNA damage, a key factor in the carcinogenicity of hexavalent chromium compounds. The mechanism is understood to be indirect. The Cr(VI) compound is first transported into the cell and undergoes metabolic reduction. foodb.ca This reduction process, involving cellular reductants like glutathione, generates not only reactive chromium intermediates (Cr(V), Cr(IV)) but also reactive oxygen species (ROS), such as hydroxyl radicals. foodb.ca

These intermediates and ROS are the ultimate agents of DNA damage. They can induce a variety of lesions, including:

DNA strand breaks: Cleavage of the phosphodiester backbone.

DNA base damage: Oxidation of nucleotide bases, leading to products like 8-oxo-deoxyguanosine.

Chromium-DNA adducts: The final reduction product, Cr(III), can form stable, covalent cross-links with the DNA molecule, disrupting its structure and function. foodb.ca

This cascade of events, initiated by the intracellular reduction of the Cr(VI) peroxide, leads to significant genomic instability and cytotoxicity. foodb.ca

Solution Chemistry and Decomposition Kinetics

The behavior of this compound in solution is characterized by its decomposition, which is highly sensitive to the surrounding chemical environment. researchgate.net

Hydrolysis and Solvolysis Pathways

In aqueous solutions, this compound undergoes hydrolysis. This process involves the reaction with water, leading to the decomposition of the peroxide complex and the reduction of the chromium center. The decomposition kinetics in aqueous media are complex and influenced by factors such as pH and the concentration of hydrogen peroxide. researchgate.netscribd.com

In organic solvents, particularly alcohols, the compound undergoes solvolysis. For instance, stabilized forms like 2,2'-bipyridyl chromium peroxide react with alcohols, which act as both the solvent and the reactant. In these reactions, the alcohol is oxidized to its corresponding carbonyl compound (aldehyde or ketone), while the chromium peroxide is reduced. sid.irut.ac.ir This demonstrates a pathway where the solvent directly participates in the redox decomposition of the complex.

pH Dependence of Reactivity and Stability

The stability and reactivity of this compound are profoundly dependent on pH. The compound is typically formed and is most stable in acidic solutions. aquaenergyexpo.comteacherinabox.org.au Kinetic studies have shown that the decomposition rate of chromium(VI) peroxide is specifically dependent on the pH within the range of 2.5 to 4.0. researchgate.net The general chemistry of Cr(VI) in aqueous solution is governed by a pH-dependent equilibrium between the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻), underscoring the sensitivity of Cr(VI) species to proton concentration. wikipedia.orgscientificlib.com At very low pH values, further condensation can occur. scientificlib.comteacherinabox.org.au

Influence of Solvent Environment

The solvent environment plays a crucial role in both the stability and reactivity of this compound. The unstable nature of the pure compound necessitates the use of coordinating solvents, such as diethyl ether, to form more stable adducts like CrO(O₂)₂·OR₂. wikipedia.orgresearchgate.net A variety of solvents from different chemical classes, including esters, ketones, and arenes, can also be used, with each solvate exhibiting unique spectral properties. researchgate.net

Kinetic studies on the stabilized adduct, 2,2'-bipyridyl chromium peroxide (BPCP), in different alcohol solvents have provided insight into the influence of the solvent on reactivity. The rate of decomposition was found to decrease with increasing solvent polarity. sid.ir This suggests that the transition state of the reaction is less polar than the initial reactants.

{ "headers": [ {"name": "Parameter", "type": "TEXT"}, {"name": "Observation", "type": "TEXT"} ], "rows": [ {"cells": [{"value": "Reactivity Order in Alcohols"}, {"value": "Propanol > Isopropanol > Ethanol > Methanol"}]}, {"cells": [{"value": "Effect of Solvent Polarity"}, {"value": "Reaction rate decreases as solvent polarity increases."}]} ] } sid.ir

Chemical Compounds Mentioned

{ "headers": [ {"name": "Compound Name", "type": "TEXT"}, {"name": "Formula", "type": "TEXT"} ], "rows": [ {"cells": [{"value": "2,2'-bipyridyl chromium peroxide"}, {"value": "C₁₀H₈CrN₂O₅"}]}, {"cells": [{"value": "Chromate"}, {"value": "CrO₄²⁻"}]}, {"cells": [{"value": "Dichromate"}, {"value": "Cr₂O₇²⁻"}]}, {"cells": [{"value": "Diethyl ether"}, {"value": "(C₂H₅)₂O"}]}, {"cells": [{"value": "Ethanol"}, {"value": "C₂H₅OH"}]}, {"cells": [{"value": "Glutathione"}, {"value": "C₁₀H₁₇N₃O₆S"}]}, {"cells": [{"value": "Hydrogen Peroxide"}, {"value": "H₂O₂"}]}, {"cells": [{"value": "Hydroxyl radical"}, {"value": "•OH"}]}, {"cells": [{"value": "Isopropanol"}, {"value": "C₃H₈O"}]}, {"cells": [{"value": "Methanol"}, {"value": "CH₃OH"}]}, {"cells": [{"value": "Nitric Oxide"}, {"value": "NO"}]}, {"cells": [{"value": "this compound"}, {"value": "CrO(O₂)₂ or CrO₅"}]}, {"cells": [{"value": "Peroxynitrite"}, {"value": "ONOO⁻"}]}, {"cells": [{"value": "Propanol"}, {"value": "C₃H₇OH"}]}, {"cells": [{"value": "Superoxide"}, {"value": "O₂⁻"}]}, {"cells": [{"value": "Water"}, {"value": "H₂O"}]} ] }

Catalytic Applications and Mechanistic Insights

Oxidation Catalysis Mediated by Oxidodiperoxidochromium Systems

This compound complexes are effective oxidants in several types of chemical transformations. wikipedia.org These systems, often stabilized by ligands, can selectively oxidize a range of organic substrates under specific reaction conditions.

The epoxidation of olefins to form epoxides is a crucial transformation in organic synthesis. Systems involving this compound have been utilized for this purpose. The pyridine (B92270) complex of this compound, CrO(O₂)₂(py), is a well-known reagent for the epoxidation of various olefins. The reaction proceeds by the transfer of an oxygen atom from a peroxo group to the double bond of the olefin.

The efficiency of the epoxidation can be influenced by the nature of the olefin substrate and the reaction conditions. For instance, the epoxidation of styrene (B11656) to styrene oxide is a commonly studied reaction. google.comwikipedia.orgrsc.org The reactivity of the olefin is generally higher for electron-rich double bonds.

Table 1: Representative Epoxidation of Olefins Catalyzed by Chromium-Based Systems

Olefin Substrate Catalyst System Product Yield (%) Selectivity (%)
Styrene CrO(O₂)₂(py) Styrene Oxide 85 >95
Cyclohexene Cr(VI) complex/H₂O₂ Cyclohexene Oxide 78 >98
(E)-β-Methylstyrene Molybdenum peroxo complex (E)-β-Methylstyrene oxide 49 81 (ee%)

Note: Data is compiled from representative chromium and related metal-peroxo catalyzed epoxidation reactions to illustrate typical performance. researchgate.net

The direct hydroxylation of C-H bonds in alkanes and aromatic compounds is a challenging yet highly valuable transformation. This compound systems have shown potential in mediating these reactions. The high oxidation state of chromium(VI) in these complexes allows for the activation of strong C-H bonds.

For aromatic hydroxylation, the reaction can proceed through an electrophilic attack on the aromatic ring. nih.gov The selectivity of the hydroxylation (i.e., the position of the new hydroxyl group on the aromatic ring) can be influenced by the electronic properties of the substrate and the steric environment of the catalyst. In the case of alkane hydroxylation, the reaction often involves a hydrogen atom abstraction followed by an oxygen rebound mechanism, similar to the action of cytochrome P450 enzymes. nih.gov

Table 2: Examples of Hydroxylation Reactions with Metal-Based Catalysts

Substrate Catalyst System Product Yield (%)
Benzene Peroxidase-catalyzed Phenol Low (preparative potential explored)
Propylbenzene Manganese complex/H₂O₂ o/p-propylphenol ~25
tert-Butylbenzene Manganese complex/H₂O₂ 4-tert-Butylphenol ~40

Note: This table includes examples from related transition metal-catalyzed hydroxylation systems to provide context for the types of transformations possible, as direct data for this compound is limited in the provided sources. researchgate.netresearchgate.net

This compound and related chromium complexes are also capable of oxidizing heteroatoms such as sulfur and nitrogen. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common application. For example, thioanisole (B89551) can be oxidized to its corresponding sulfoxide (B87167) and sulfone. High-valent chromium-oxo species are implicated as the active oxidants in these transformations. nsf.gov

Similarly, nitrogen-containing compounds like amines can be oxidized. The oxidation of primary and secondary amines can lead to a variety of products, including imines, oximes, and nitroso compounds, depending on the substrate and reaction conditions. d-nb.infothieme-connect.de Chromium-based catalysts have been developed that can perform these transformations with good selectivity. d-nb.info

Table 3: Catalytic Oxidation of Sulfur and Nitrogen Containing Substrates

Substrate Catalyst System Product Conversion (%) Selectivity (%)
Thioanisole Cr(V)-oxo TAML complex Thioanisole sulfoxide High High
Aniline Molybdenum complex/H₂O₂ Nitrosobenzene up to 100 >95
Benzylamine Ru complex/TBHP N-Benzylidenebenzylamine 98 >99

Note: This table includes data from chromium and other transition metal catalysts to illustrate the scope of these oxidation reactions. nsf.govd-nb.infothieme-connect.de

Mechanistic Roles of Peroxidochromium Intermediates in Catalytic Cycles

The catalytic activity of this compound systems stems from the ability of the peroxidochromium intermediates to act as potent oxygen transfer agents. In a typical catalytic cycle for olefin epoxidation, the substrate coordinates to the chromium center. This is followed by the transfer of a peroxidic oxygen atom to the olefin, forming the epoxide product and a lower-valent chromium species. The active Cr(VI) catalyst is then regenerated by an oxidant, such as hydrogen peroxide, completing the cycle.

The exact nature of the active species and the mechanism of oxygen transfer can vary. In some cases, a concerted mechanism is proposed, where the oxygen is transferred in a single step. In other scenarios, a stepwise mechanism involving radical or charged intermediates may be operative. The presence of ligands around the chromium center plays a crucial role in stabilizing the reactive intermediates and modulating their reactivity and selectivity.

Ligand Design Strategies for Enhanced Catalytic Activity and Selectivity

The design of the ligand framework is a critical aspect of developing effective this compound-based catalysts. Ligands can influence the catalyst's performance in several ways:

Electronic Effects: Electron-donating or electron-withdrawing ligands can alter the electrophilicity of the chromium center and the peroxo groups, thereby tuning the catalyst's reactivity.

Steric Effects: Bulky ligands can create a specific steric environment around the metal center, which can lead to enhanced selectivity for certain substrates or products. For example, in enantioselective epoxidation, chiral ligands are used to control the stereochemical outcome of the reaction.

Stabilization: Ligands are essential for stabilizing the highly reactive chromium-peroxo species, preventing their decomposition and increasing the catalyst's lifetime. Pyridine and its derivatives are common ligands used to form stable and effective CrO(O₂)₂ adducts. wikipedia.org

By systematically modifying the ligand structure, it is possible to fine-tune the catalytic properties of the system to achieve higher activity, better selectivity, and broader substrate scope.

Recyclability and Stability of Catalytic Systems

For practical applications, the recyclability and stability of the catalyst are of paramount importance. Homogeneous chromium catalysts, while often highly active, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the catalyst. To address this, significant effort has been devoted to the heterogenization of chromium catalysts. This can be achieved by immobilizing the chromium complex on a solid support, such as silica (B1680970) or a polymer.

Heterogenized catalysts can be easily recovered by filtration and reused in subsequent reaction cycles. However, leaching of the metal from the support can be a problem, leading to a gradual loss of activity. Therefore, strategies to improve the stability of the catalyst, such as using strong chelating ligands or encapsulating the catalyst within a porous material, are actively being researched. Some chromium-based catalytic systems have demonstrated good reusability over several cycles with minimal loss of activity. d-nb.info

Future Directions and Emerging Research Avenues

Exploration of Novel Ligand Architectures for Peroxidochromium Stabilization

The stability of peroxidochromium species is critically dependent on the coordinating ligands. The exploration of new ligand architectures is a primary focus for enhancing the stability and modulating the reactivity of these complexes. The use of N-tetramethylated cyclam (TMC) chelates has been instrumental in biomimetic inorganic chemistry. researchgate.net The nature of the TMC supporting ligands has been shown to play a significant role in regulating the stability, as well as the geometric and electronic structure, of the resulting dioxygen complexes. nih.gov

Research has demonstrated that variations in the TMC ring size can influence whether a Cr(III)-superoxo or a Cr(IV)-peroxo complex is formed. nih.gov For instance, a Cr(II) complex with a 12-membered TMC ligand reacts with O₂ to form a stable Cr(IV)-peroxo complex with a side-on η²-peroxo ligation. nih.gov In contrast, a similar complex with a 14-membered TMC ligand yields a Cr(III)-superoxo species. nih.gov This highlights the subtle yet powerful influence of the ligand framework.

Future research will likely focus on designing and synthesizing novel polydentate ligands that can enforce specific coordination geometries around the chromium center, thereby fine-tuning its electronic properties and reactivity. This includes exploring ligands with different donor atoms, steric bulk, and electronic characteristics to optimize the stability of the peroxidochromium core.

Ligand TypeKey FeaturesEffect on Peroxidochromium Complex
Tetraazamacrocycles (e.g., TMC) Cyclic amines with varying ring sizes (e.g., 12- and 14-membered rings). researchgate.netnih.govModulates the oxidation state (Cr(III) vs. Cr(IV)) and the binding mode (end-on superoxo vs. side-on peroxo) of the dioxygen moiety. nih.govnih.gov
Bispidine Ligands Rigid bicyclic structures. researchgate.netUsed in the synthesis of isomeric side-on Mn(III)-peroxo intermediates, a strategy applicable to chromium systems for controlled reactivity studies. researchgate.net
Pentadentate Aminobenzimidazole Ligands Provides a five-coordinate environment. researchgate.netSuccessful in creating reactive manganese(III)-peroxo complexes, suggesting potential for stabilizing chromium analogues for catalytic applications. researchgate.net

Advanced Spectroscopic Techniques for In Situ Mechanistic Probes

Understanding the intricate mechanisms of reactions involving peroxidochromium species requires sophisticated analytical techniques capable of probing transient intermediates in real-time. While traditional spectroscopic methods provide valuable structural information on isolated complexes, advanced techniques are necessary for in situ studies. researchgate.netelsevier.com

Electron Paramagnetic Resonance (EPR) spectroscopy has been crucial in characterizing chromium complexes, such as identifying the d³ Cr(III) ion in a nitrito complex formed from a Cr(IV)-oxo species. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) has also been used to confirm the composition of these complexes, including isotopic labeling studies to trace the origin of oxygen atoms. nih.gov

The future in this area lies in the application of a broader range of advanced spectroscopic methods to gain a more complete picture of reaction dynamics. researchgate.net Techniques like stopped-flow UV-Vis spectroscopy can monitor rapid kinetic changes, while Resonance Raman and X-ray Absorption Spectroscopy (XAS) can provide detailed information about the Cr-O bond and the oxidation state of chromium during a reaction. Integrating these techniques with computational tools will be essential for interpreting complex spectroscopic data and elucidating reaction pathways. researchgate.net

Spectroscopic TechniqueInformation ProvidedApplication to Peroxidochromium Systems
Electron Paramagnetic Resonance (EPR) Detects and characterizes species with unpaired electrons. nih.govCharacterization of Cr(III) and Cr(V) intermediates; probing the electronic structure of paramagnetic complexes. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) Determines the mass-to-charge ratio of ions in solution. nih.govConfirmation of product and intermediate composition; use of isotopic labeling (e.g., ¹⁸O) to trace reaction pathways. nih.gov
Resonance Raman Spectroscopy Provides information on vibrational modes enhanced by electronic transitions. nih.govDetailed analysis of the peroxo-group vibrations (O-O and Cr-O stretching frequencies) to determine bonding and structure.
X-ray Absorption Spectroscopy (XAS) Probes the local geometric and electronic structure around a specific element.Determination of Cr oxidation state and coordination environment in situ during catalytic cycles.
Stopped-Flow UV-Vis Spectroscopy Monitors rapid changes in electronic absorption spectra.Kinetic analysis of the formation and decay of transient peroxo and oxo intermediates in solution. nih.gov

Development of Bio-inspired Chromium Peroxo Systems

Nature provides a rich blueprint for designing synthetic catalysts. Many metalloenzymes utilize metal-peroxo intermediates to perform challenging oxidation reactions with high selectivity. dntb.gov.ua The development of bio-inspired chromium peroxo systems aims to mimic the function of these enzymes, such as nitric oxide dioxygenases (NODs), which convert toxic nitric oxide (NO) to nitrate (B79036) (NO₃⁻). researchgate.net

Researchers have successfully synthesized chromium complexes that model the reactivity of NODs. For example, a Cr(IV)-peroxo complex supported by a 12-TMC ligand was shown to react quantitatively with NO to produce a Cr(III)-nitrato complex, likely via a Cr(III)-peroxynitrite intermediate. nih.gov Similarly, a Cr(III)-superoxo complex with a 14-TMC ligand reacts with NO to generate a stable Cr(IV)-oxo species, which is a key step in understanding the detoxification process. nih.gov

Future work in this area will focus on creating more sophisticated biomimetic systems. This involves designing ligands that more closely replicate the protein-based coordination environment of metalloenzymes. dntb.gov.ua The goal is to develop robust and efficient catalysts for a range of oxidation reactions, drawing inspiration from biological systems to control reactivity and selectivity. researchgate.netdntb.gov.ua

Integration with Materials Science for Functional Applications

Bridging the gap between homogeneous catalysis and practical applications often involves integrating active catalytic species with solid supports. This approach combines the high selectivity of molecular catalysts with the stability and recyclability of heterogeneous systems.

One promising avenue is the development of single-atom catalysts (SACs), where individual metal atoms are dispersed on a support material. acs.org Density functional theory calculations have shown that several transition metals, including chromium, anchored on nitrogen-doped graphene can form stable superoxo and peroxo intermediates. acs.org These materials have potential applications in important reactions like the oxygen evolution reaction (OER). acs.org

Another approach involves loading chromium complexes onto porous materials. For instance, chromium oxide supported on mesoporous silica (B1680970) (Cr/MSM) has been shown to be an effective catalyst for the epoxidation of ethylene (B1197577) using peracetic acid as the oxidant, proceeding through a metal peroxo complex intermediate. nih.gov

Future research will explore a wider range of support materials, such as metal-organic frameworks (MOFs), zeolites, and other nanostructured carbons, to immobilize chromium peroxo species. The aim is to create highly active, selective, and durable catalysts for industrial processes, from fine chemical synthesis to environmental remediation. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for oxidodiperoxidochromium, and how can its purity be validated experimentally?

  • Methodological Answer : this compound is typically synthesized via controlled oxidation of chromium precursors with peroxides under inert atmospheres. Key steps include stoichiometric control of reactants (e.g., CrO₃ and H₂O₂) and temperature modulation to avoid explosive side reactions. Purity validation requires a combination of elemental analysis (e.g., CHNS-O), Fourier-transform infrared spectroscopy (FTIR) for peroxide bond identification (~800-900 cm⁻¹), and X-ray diffraction (XRD) to confirm crystallinity. Always cross-validate with thermogravimetric analysis (TGA) to detect residual solvents or decomposition byproducts .

Q. How should researchers safely handle and store this compound given its peroxide-forming nature?

  • Methodological Answer : Follow EH&S protocols for peroxide-forming compounds:

  • Label containers with dates of receipt, opening, and discard (≤6 months after opening) .
  • Store in amber glass under nitrogen at ≤4°C to retard peroxide polymerization .
  • Test for peroxide content quarterly using iodometric titration or commercial test strips. If peroxides exceed 100 ppm, deactivate with FeSO₄ under acidic conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or Raman spectra often arise from solvent interactions or paramagnetic impurities. To address this:

  • Use deuterated solvents (e.g., D₂O) and decouple paramagnetic effects via low-temperature NMR (e.g., 77 K).
  • Compare with computational models (DFT simulations for vibrational modes) to validate peak assignments .
  • Replicate synthesis under strictly anhydrous conditions to isolate solvent-free spectra .

Q. How can researchers design experiments to assess the compound’s stability under varying thermal and photolytic conditions?

  • Methodological Answer :

  • Thermal Stability : Perform differential scanning calorimetry (DSC) at heating rates of 5–10°C/min to identify exothermic decomposition thresholds. Pair with mass spectrometry (MS) to detect gaseous byproducts (e.g., O₂, CrO₃ vapors) .
  • Photolytic Stability : Expose samples to UV-Vis light (200-400 nm) in a photoreactor and monitor peroxide bond degradation via Raman spectroscopy. Use actinometry to quantify photon flux .

Q. What methodologies enable the study of this compound’s catalytic mechanisms in oxidation reactions?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow spectroscopy to track transient intermediates (e.g., Cr-O-O• radicals) during substrate oxidation.
  • Isotopic Labeling : Introduce ¹⁸O-labeled H₂O₂ to trace oxygen transfer pathways via GC-MS .
  • Computational Modeling : Apply density functional theory (DFT) to map reaction coordinates and identify rate-determining steps .

Data Integrity & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Document all variables (e.g., stirring rate, cooling gradients) using a factorial design of experiments (DoE).
  • Implement quality control via high-performance liquid chromatography (HPLC) with UV detection at 254 nm to quantify Cr(VI) impurities .
  • Share raw data (e.g., crystallographic .cif files) in repositories like Zenodo to enable cross-lab validation .

Q. What protocols ensure ethical reporting of hazardous byproducts during this compound reactions?

  • Methodological Answer :

  • Conduct a pre-work risk assessment using EH&S peroxide class guidelines .
  • Disclose all hazardous byproducts (e.g., Cr(VI) residues) in supplementary materials, including disposal protocols per EPA/OSHA standards .

Environmental & Safety Impact

Q. What analytical techniques quantify the environmental persistence of this compound degradation products?

  • Methodological Answer :

  • Use inductively coupled plasma mass spectrometry (ICP-MS) to measure chromium leaching into aqueous systems (detection limit: 0.1 ppb).
  • Perform ecotoxicity assays (e.g., Daphnia magna LC50 tests) to assess aquatic impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.